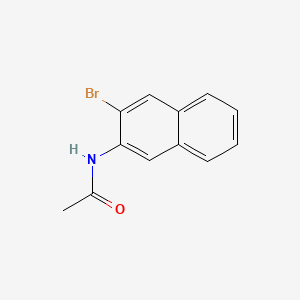![molecular formula C13H11Cl2N3O2 B13789290 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-37-5](/img/structure/B13789290.png)
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASISCHEM C63577, also known by its chemical name 3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid, is a compound with the molecular formula C13H11Cl2N3O2. It is primarily used in experimental and research settings .
Preparation Methods
Chemical Reactions Analysis
ASISCHEM C63577 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
ASISCHEM C63577 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of ASISCHEM C63577 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ASISCHEM C63577 can be compared with other similar compounds, such as:
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid: This compound shares a similar structure but may have different functional groups or substituents.
2-(3,4-dichlorophenyl)pyrimidine derivatives: These compounds have a similar pyrimidine ring structure but may differ in their side chains or functional groups.
Properties
CAS No. |
928713-37-5 |
|---|---|
Molecular Formula |
C13H11Cl2N3O2 |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-2-1-7(3-10(9)15)13-17-5-8(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
InChI Key |
YMQYQYNJEIYSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






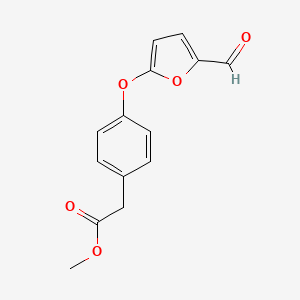
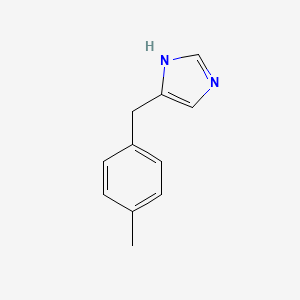
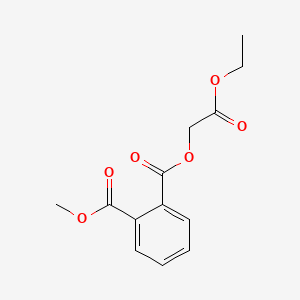
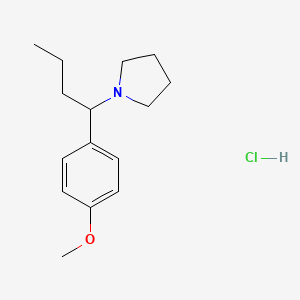
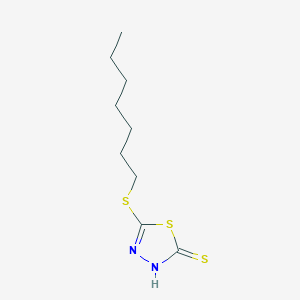
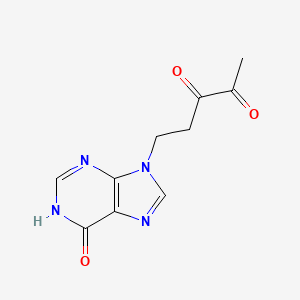
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

